

Application Notes and Protocols for Studying Celivarone in Isolated Cardiomyocytes

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Compound of Interest

Compound Name: Celivarone

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Introduction

Celivarone is an experimental antiarrhythmic drug, a non-iodinated benzofuran derivative structurally related to amiodarone. Its mechanism of action is multifactorial, involving the blockade of several key cardiac ion channels, including sodium (Na⁺), L-type calcium (Ca²⁺), and various potassium (K⁺) channels (IKr, IKs, IKACH, and IKv1.5), as well as inhibition of β 1-adrenergic receptors.[1] These actions collectively contribute to its effects on cardiac electrophysiology, including prolongation of the action potential duration (APD) and the PQ interval.[1]

These application notes provide detailed protocols for the in-vitro investigation of **Celivarone's** effects on isolated adult ventricular cardiomyocytes. The protocols cover cardiomyocyte isolation, electrophysiological recordings using patch-clamp techniques, and analysis of intracellular calcium dynamics.

Data Presentation

Due to the limited availability of public data on the specific IC₅₀ values of **Celivarone** for individual ion channels, this section provides data for structurally and functionally similar compounds, amiodarone and SAR114646A, to serve as a reference for designing experimental concentration ranges for **Celivarone**.

Table 1: Inhibitory Concentrations (IC₅₀) of Amiodarone and SAR114646A on Key Cardiac Ion Channels

Ion Channel	Compound	IC50 (μM)	Cell Type	Reference
IKr (hERG)	Amiodarone	2.8	Rabbit Ventricular Myocytes	
Late INa	Amiodarone	6.7	Rabbit and Human Hearts	
Fast Na+ Channel	SAR114646A	2.0	Guinea Pig Ventricular Myocytes	
L-type Ca2+ Channel	SAR114646A	1.1	Guinea Pig Ventricular Myocytes	
IKr	SAR114646A	0.6	Guinea Pig Ventricular Myocytes	
IKs	SAR114646A	>10	Guinea Pig Ventricular Myocytes	
IK1	SAR114646A	>10	Guinea Pig Ventricular Myocytes	
IKACH	SAR114646A	0.0365	Guinea Pig Atrial Cardiomyocytes	
Ito	SAR114646A	1.8	Rat Ventricular Myocytes	
Isus	SAR114646A	1.2	Rat Ventricular Myocytes	
hKv1.5	SAR114646A	1.1	CHO Cells	
hHCN4	SAR114646A	0.4	CHO Cells	

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the isolation of viable, calcium-tolerant ventricular myocytes from an adult rat or mouse heart using a Langendorff perfusion system.^{[2][3]}

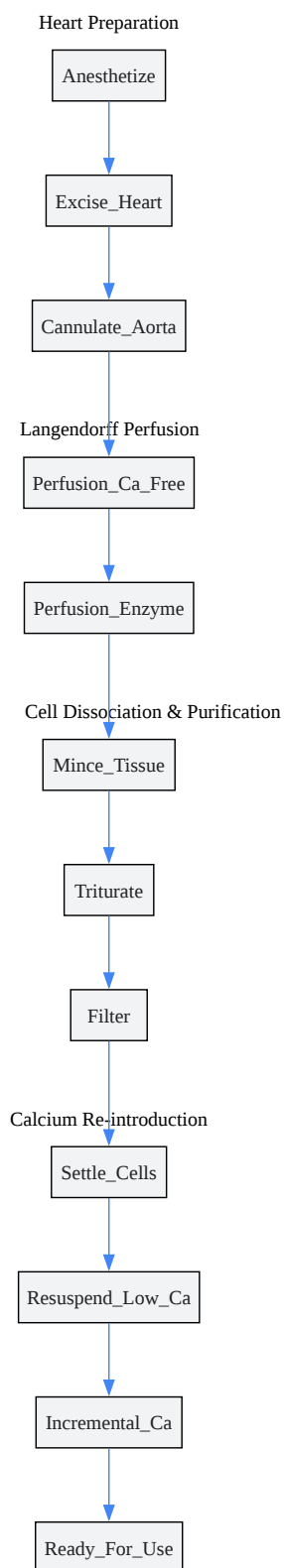
Materials:

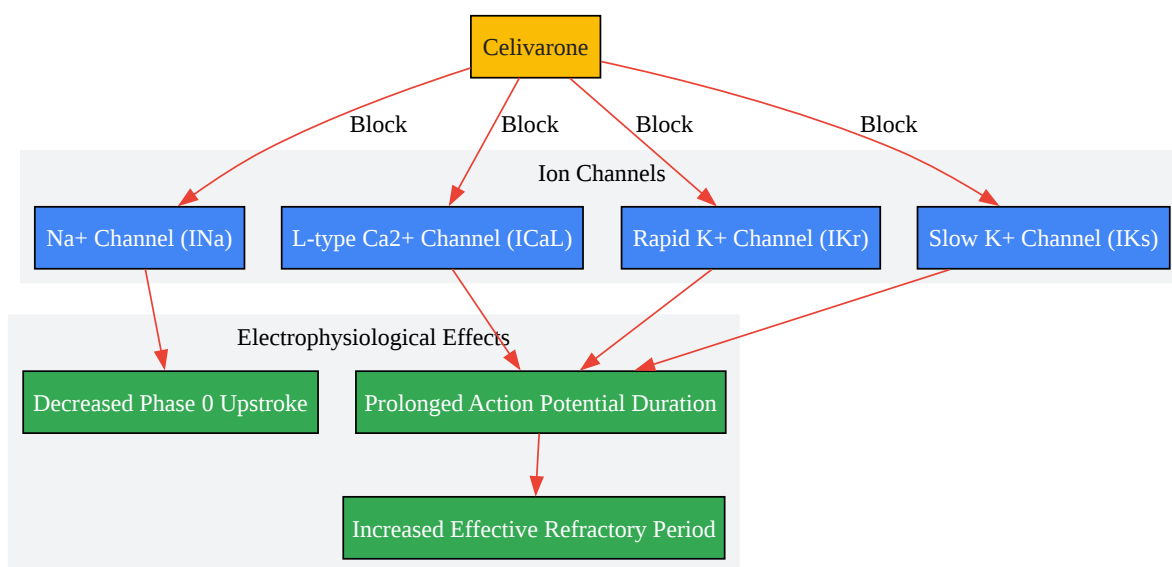
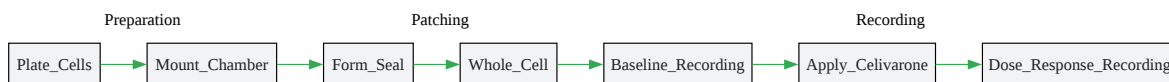
- Perfusion Buffer (Ca²⁺-free): NaCl 113 mM, KCl 4.7 mM, KH₂PO₄ 0.6 mM, Na₂HPO₄ 0.6 mM, MgSO₄·7H₂O 1.2 mM, NaHCO₃ 12 mM, KHCO₃ 10 mM, HEPES 10 mM, Taurine 30 mM, Glucose 5.5 mM. pH 7.4.
- Enzyme Solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (e.g., Sigma-Aldrich, ~0.05 mg/mL).
- Stop Solution: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) and 12.5 μM CaCl₂.
- Calcium Re-introduction Buffers: A series of buffers with increasing Ca²⁺ concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).

Procedure:

- Anesthetize the animal according to approved institutional guidelines.
- Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
- Perfuse the heart with warm (37°C), oxygenated (95% O₂ / 5% CO₂) Ca²⁺-free Perfusion Buffer for 5-10 minutes to clear the blood.
- Switch to the Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.
- Detach the heart, remove the atria, and gently mince the ventricular tissue in the Stop Solution.
- Gently triturate the tissue with a pipette to release individual myocytes.

- Filter the cell suspension through a nylon mesh (e.g., 100 μm) to remove large tissue debris.
- Allow the myocytes to settle by gravity for 10-15 minutes.
- Carefully remove the supernatant and gently resuspend the cell pellet in the first calcium re-introduction buffer (0.1 mM Ca^{2+}).
- Repeat the settling and resuspension steps with increasing calcium concentrations, allowing 5-10 minutes for equilibration at each step.
- After the final calcium step (1.0 mM Ca^{2+}), the cells are ready for experimental use.





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References

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- 3. Cardiomyocyte electrophysiology and its modulation: current views and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Celivarone in Isolated Cardiomyocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668370#protocol-for-studying-celivarone-in-isolated-cardiomyocytes]

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